

Spectroscopic characterization of "Morpholinyl mercaptobenzothiazole"

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Morpholinyl mercaptobenzothiazole
Cat. No.:	B1258218

[Get Quote](#)

An In-depth Technical Guide to the Spectroscopic Characterization of 2-(Morpholinothio)benzothiazole

Audience: Researchers, scientists, and drug development professionals.

Abstract

2-(Morpholinothio)benzothiazole, also known as **Morpholinyl mercaptobenzothiazole**, is a sulfenamide accelerator widely used in the rubber industry to enhance the vulcanization process.^{[1][2]} Its chemical properties and potential biological activities, including antitumor and antimicrobial effects, have also drawn interest in scientific research.^{[1][3]} A thorough characterization of this molecule is essential for quality control, structural elucidation, and understanding its behavior in various matrices. This guide provides a comprehensive overview of the spectroscopic techniques used to characterize 2-(Morpholinothio)benzothiazole, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. This document summarizes key quantitative data, outlines experimental protocols, and presents visual workflows to aid researchers in their analytical endeavors.

Chemical Structure and Properties

- IUPAC Name: 4-(1,3-benzothiazol-2-ylsulfanyl)morpholine^[4]

- Synonyms: **Morpholinyl mercaptobenzothiazole**, Santocure MOR, NOBS Special[4][5]
- CAS Number: 102-77-2[3]
- Molecular Formula: C₁₁H₁₂N₂OS₂[5]
- Molecular Weight: 252.4 g/mol [4]

Spectroscopic Characterization

Spectroscopic analysis provides a detailed fingerprint of a molecule, revealing information about its atomic connectivity, functional groups, and overall structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. While specific peak assignments for 2-(Morpholinothio)benzothiazole require access to raw spectral data, ¹H and ¹³C NMR spectra are available in chemical databases.[4][6]

Table 1: Summary of NMR Data

Technique	Data Availability
¹ H NMR	Spectrum available; detailed peak data not publicly listed.[6]

| ¹³C NMR | Spectrum available; detailed peak data not publicly listed.[4][7] |

For a definitive structural analysis, researchers should acquire and interpret the full ¹H, ¹³C, and potentially 2D-NMR spectra of their sample.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of 2-(Morpholinothio)benzothiazole is expected to show characteristic bands for its benzothiazole and morpholine rings.

Table 2: Expected FT-IR Absorption Bands

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group	Reference
~3100-3000	C-H Stretch	Aromatic (Benzothiazole)	[8]
~2950-2850	C-H Stretch	Aliphatic (Morpholine)	[9]
~1630	C=N Stretch	Benzothiazole	[8]
~1460	C-N Stretch	Benzothiazole/Morpho line	[10]
~1320	C-H In-plane Bend	Aromatic	[10]
~1100	C-O-C Stretch	Morpholine	
~1015	C-S Stretch	Thioether/Sulfenamid e	[10]

| ~690-670 | C-S Stretch | Benzothiazole | [8][10] |

Note: This table is based on characteristic vibrational frequencies for similar functional groups. The values for the related compound 2-mercaptobenzothiazole provide a useful reference.[10]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering clues about its structure.

Table 3: Mass Spectrometry Data

Technique	Ion/Fragment	m/z	Notes
LC-ESI-QTOF	$[M+H]^+$	253.0464	Protonated parent molecule.[4]
GC-MS	$[C_7H_4NS_2]^+$	167	Corresponds to the mercaptobenzothiazole moiety.[4]
GC-MS	$[C_4H_8NO]^+$	86	Corresponds to the morpholine fragment (after rearrangement).

| GC-MS | Other Fragments | 131, 114 | Additional fragments observed in GC-MS analysis.[4] |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule and is particularly useful for analyzing compounds with chromophores, such as the benzothiazole ring system.

Table 4: UV-Vis Absorption Data

Wavelength (λ_{max})	Solvent/Conditions	Notes	Reference
~230-240 nm	Aqueous Solution	Primary absorption band of the benzothiazole chromophore.	[3][11]

| ~308-320 nm | Aqueous Solution | Secondary absorption band of the benzothiazole chromophore. | [11] |

Note: Data is based on the closely related compound 2-mercaptobenzothiazole, which contains the same core chromophore.[11][12]

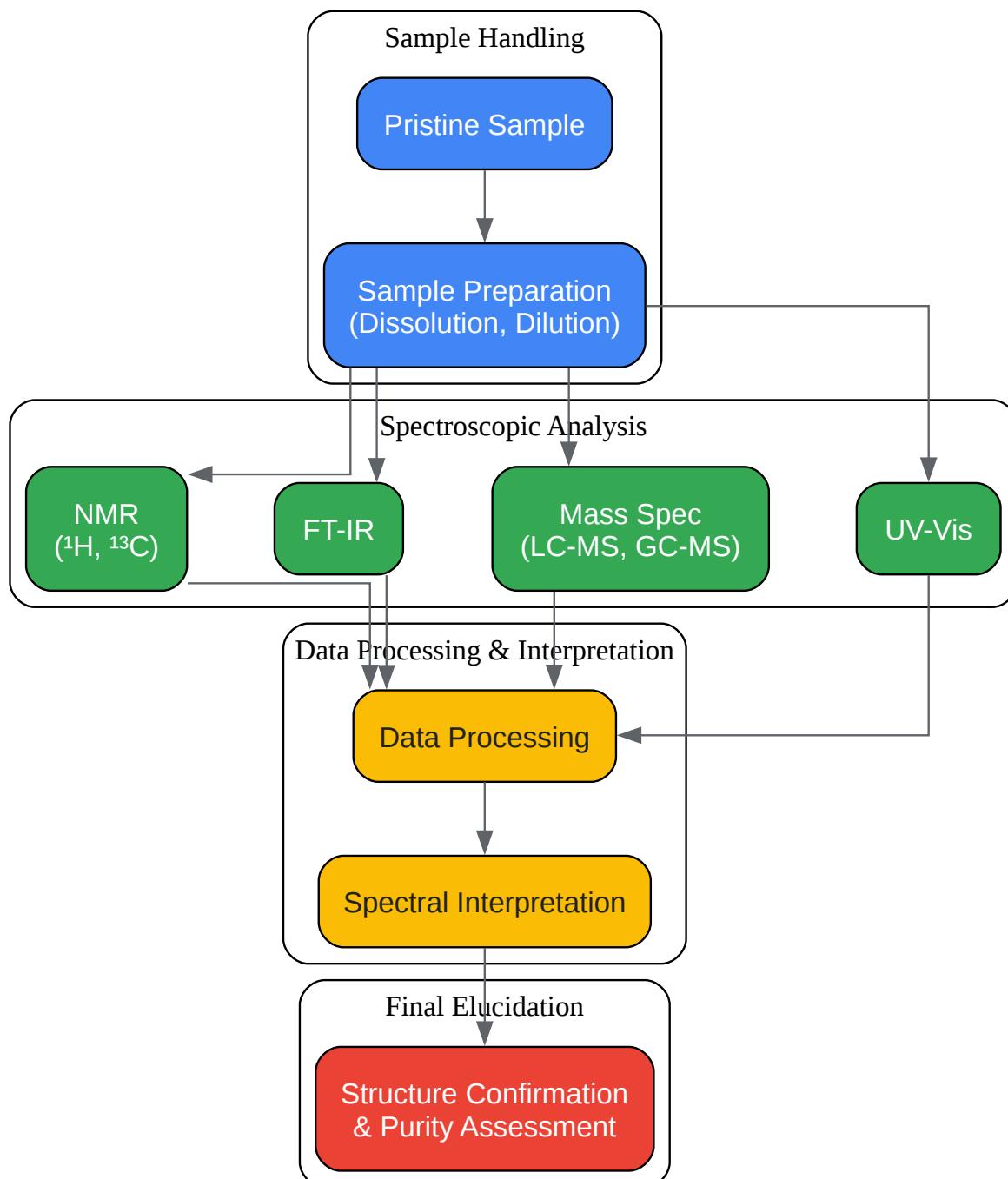
Methodologies and Experimental Protocols

Detailed experimental setups are crucial for reproducible results. The following protocols are synthesized from available data.

3.1 Sample Preparation:

- NMR: Dissolve the sample in a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6) to a concentration of 5-10 mg/mL.
- FT-IR: For solid samples, the KBr wafer technique is commonly used.^[4] This involves mixing a small amount of the sample with dry potassium bromide powder and pressing it into a transparent disk.
- MS: For GC-MS, dissolve the sample in a volatile organic solvent. For LC-MS, use a mobile phase-compatible solvent like acetonitrile or methanol.^[3]
- UV-Vis: Prepare dilute solutions of the analyte in a UV-transparent solvent (e.g., ethanol, acetonitrile, or buffered aqueous solution) to ensure the absorbance falls within the linear range of the spectrophotometer.^[11]

3.2 Instrumentation and Analysis:


- NMR Spectroscopy: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to record ^1H and ^{13}C spectra.
- FT-IR Spectroscopy: A Fourier-Transform Infrared Spectrometer is used to record the spectrum, typically in the range of 4000-400 cm^{-1} .
- Mass Spectrometry:
 - GC-MS: A gas chromatograph coupled to a mass spectrometer. The sample is vaporized and separated on a capillary column before entering the MS for ionization (typically electron ionization) and detection.
 - LC-MS: A liquid chromatograph coupled to a mass spectrometer, often with an electrospray ionization (ESI) source and a high-resolution analyzer like a Time-of-Flight (TOF) or Quadrupole Time-of-Flight (QTOF).^[4]

- UV-Vis Spectroscopy: A dual-beam UV-Vis spectrophotometer is used to measure the absorbance of the sample solution from approximately 200 to 800 nm.

Visualizations

Workflow for Spectroscopic Characterization

The following diagram illustrates a typical workflow for the complete spectroscopic characterization of a chemical compound like 2-(Morpholinothio)benzothiazole.

[Click to download full resolution via product page](#)

Caption: General workflow for spectroscopic analysis.

Proposed Mass Spectrometry Fragmentation

This diagram shows the structure of 2-(Morpholinothio)benzothiazole and a plausible fragmentation pathway leading to the major observed ions in mass spectrometry.

Caption: Proposed fragmentation of the parent molecule.

Conclusion

The spectroscopic characterization of 2-(Morpholinothio)benzothiazole is a multi-faceted process that relies on the combined application of NMR, FT-IR, Mass Spectrometry, and UV-Vis techniques. Each method provides unique and complementary information, which, when integrated, allows for the unambiguous confirmation of the molecule's identity, structure, and purity. The data and methodologies presented in this guide serve as a foundational resource for researchers engaged in the analysis of this industrially and scientifically important compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-(MORPHOLINOTHIO)-BENZOTHIAZOLE - Ataman Kimya [atamanchemicals.com]
- 2. chemotechnique.se [chemotechnique.se]
- 3. 2-(Morpholinothio)benzothiazole Research Chemical [benchchem.com]
- 4. 2-(4-Morpholino)thiobenzothiazole | C11H12N2OS2 | CID 7619 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Morpholine, 4-(2-benzothiazolylthio)- [webbook.nist.gov]
- 6. 2-(Morpholinothio)benzothiazole(102-77-2) 1H NMR [m.chemicalbook.com]
- 7. spectratabase.com [spectratabase.com]
- 8. repository.qu.edu.iq [repository.qu.edu.iq]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]

- 11. hereon.de [hereon.de]
- 12. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Spectroscopic characterization of "Morpholinyl mercaptobenzothiazole"]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1258218#spectroscopic-characterization-of-morpholinyl-mercaptobenzothiazole>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com